Sorbitan, monoisohexadecanoate
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Overview
Description
Sorbitan, monoisohexadecanoate is a non-ionic surfactant and emulsifier derived from sorbitol and isohexadecanoic acid. It is commonly used in various industries, including cosmetics, pharmaceuticals, and food production, due to its excellent emulsifying, dispersing, and stabilizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sorbitan, monoisohexadecanoate is synthesized through the esterification of sorbitol with isohexadecanoic acid. The reaction typically involves heating sorbitol and isohexadecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under vacuum conditions to remove water and drive the reaction to completion . The reaction temperature is usually maintained between 150°C and 200°C, and the reaction time can vary from several hours to a full day, depending on the specific conditions and desired yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher production efficiency. The use of high-purity reactants and optimized reaction conditions helps to minimize impurities and improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sorbitan, monoisohexadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst.
Major Products Formed
Esterification: The primary product is this compound.
Hydrolysis: The major products are sorbitol and isohexadecanoic acid.
Scientific Research Applications
Sorbitan, monoisohexadecanoate has a wide range of applications in scientific research:
Mechanism of Action
Sorbitan, monoisohexadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The hydrophilic-lipophilic balance (HLB) of the compound determines its effectiveness in various applications. In biological systems, it can interact with cell membranes and proteins, stabilizing them and preventing denaturation .
Comparison with Similar Compounds
Similar Compounds
- Sorbitan, monooleate
- Sorbitan, monostearate
- Sorbitan, monolaurate
- Polysorbate 20, 40, 60, and 80
Uniqueness
Sorbitan, monoisohexadecanoate is unique due to its specific fatty acid chain, which imparts distinct properties compared to other sorbitan esters. Its isohexadecanoic acid moiety provides a different hydrophilic-lipophilic balance, making it suitable for specific applications where other sorbitan esters may not be as effective .
Properties
CAS No. |
97635-38-6 |
---|---|
Molecular Formula |
C22H42O6 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 14-methylpentadecanoate |
InChI |
InChI=1S/C22H42O6/c1-17(2)13-11-9-7-5-3-4-6-8-10-12-14-20(25)28-19(15-23)22-21(26)18(24)16-27-22/h17-19,21-24,26H,3-16H2,1-2H3/t18-,19+,21+,22?/m0/s1 |
InChI Key |
IFBVBIINWZIPMK-RERQMSIWSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Origin of Product |
United States |
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